molecular formula C10H7BrFNO B13159802 3-(2-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile

3-(2-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13159802
M. Wt: 256.07 g/mol
InChI Key: PEBNRFNLAKPPQF-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, an oxirane ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2-bromo-4-fluorophenylacetonitrile with an epoxidizing agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenylacetonitrile
  • 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester
  • N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide

Uniqueness

3-(2-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of the oxirane ring and the nitrile group, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

3-(2-bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C10H7BrFNO/c1-10(9(5-13)14-10)7-3-2-6(12)4-8(7)11/h2-4,9H,1H3

InChI Key

PEBNRFNLAKPPQF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

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